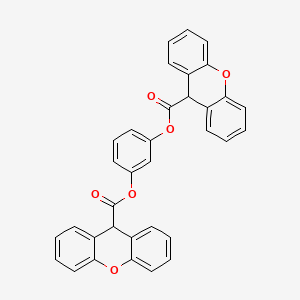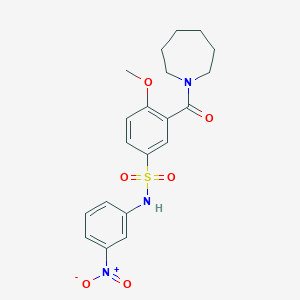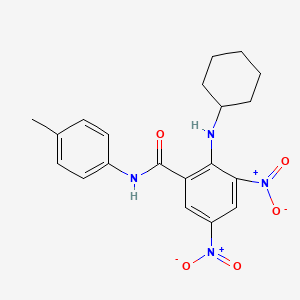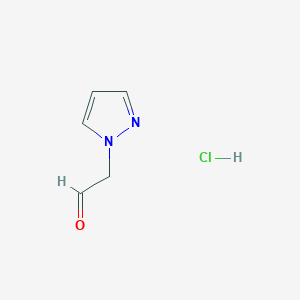![molecular formula C18H21N5O2S B15151577 3-Methyl-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15151577.png)
3-Methyl-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyridazine moiety fused with a benzenesulfonyl group and a piperidine ring. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
-
Formation of the Triazolopyridazine Core: : The synthesis begins with the preparation of the triazolopyridazine core. This is typically achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a nitrile compound. The reaction is carried out under reflux conditions in the presence of a catalyst, such as piperidine, to facilitate the formation of the triazole ring.
-
Introduction of the Benzenesulfonyl Group: : The next step involves the introduction of the benzenesulfonyl group. This is typically achieved through a sulfonation reaction, where the triazolopyridazine intermediate is treated with a sulfonyl chloride derivative in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
Attachment of the Piperidine Ring: : The final step involves the attachment of the piperidine ring to the benzenesulfonyl group. This is typically achieved through a nucleophilic substitution reaction, where the sulfonyl chloride intermediate is treated with piperidine in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the intermediate to the final product.
Análisis De Reacciones Químicas
1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
-
Reduction: : The compound can also undergo reduction reactions, particularly at the triazolopyridazine core. Common reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the triazole ring to a dihydrotriazole or tetrahydrotriazole derivative.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group. Common nucleophiles, such as amines or thiols, can be used to replace the sulfonyl chloride group with a different functional group, such as an amine or thiol group.
Aplicaciones Científicas De Investigación
1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine has various scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex organic molecules
-
Biology: : The compound is used as a probe to study the biological activity of triazolopyridazine derivatives. Its unique structure allows for the investigation of the interactions between the compound and various biological targets, such as enzymes or receptors.
-
Medicine: : The compound is used as a lead compound in the development of new drugs. Its unique structure allows for the optimization of its pharmacological properties, such as potency, selectivity, and bioavailability, making it a promising candidate for drug development.
-
Industry: : The compound is used as a precursor for the synthesis of various industrial chemicals, such as dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding induces a conformational change in the target, leading to the modulation of its biological activity. The specific molecular targets and pathways involved in the mechanism of action of the compound are currently under investigation.
Comparación Con Compuestos Similares
1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine can be compared with other similar compounds, such as:
-
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: : These compounds share the same triazolopyridazine core but differ in the substituents attached to the core
-
Benzenesulfonyl Derivatives: : These compounds share the same benzenesulfonyl group but differ in the substituents attached to the group. The unique structure of 1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine allows for the investigation of the interactions between the compound and various biological targets, making it a promising candidate for drug development.
-
Piperidine Derivatives: : These compounds share the same piperidine ring but differ in the substituents attached to the ring. The unique structure of 1-(2-methyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzenesulfonyl)piperidine allows for the optimization of its pharmacological properties, making it a versatile intermediate in medicinal chemistry.
Propiedades
Fórmula molecular |
C18H21N5O2S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
3-methyl-6-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H21N5O2S/c1-13-6-7-15(16-8-9-18-20-19-14(2)23(18)21-16)12-17(13)26(24,25)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3 |
Clave InChI |
BHWORSMNAVCNOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C=C2)C)S(=O)(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)



![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15151526.png)
![2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B15151533.png)


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15151544.png)
![4-[(Diphenylphosphoryl)methyl]benzoic acid](/img/structure/B15151558.png)
